Cerium trifluoromethanesulfonate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
cerium(3+);trifluoromethanesulfonate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CHF3O3S.Ce.H2O/c3*2-1(3,4)8(5,6)7;;/h3*(H,5,6,7);;1H2/q;;;+3;/p-3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WETFAJNJKMKTDE-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].O.[Ce+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2CeF9O10S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80746590 | |
| Record name | Cerium(3+) trifluoromethanesulfonate--water (1/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80746590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
605.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
698999-65-4 | |
| Record name | Cerium(3+) trifluoromethanesulfonate--water (1/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80746590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cerium trifluoromethanesulfonatehydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Preparation Strategies for Cerium Trifluoromethanesulfonates
Conventional Synthetic Routes for Cerium(III) Trifluoromethanesulfonate (B1224126)
The traditional syntheses of cerium(III) trifluoromethanesulfonate (Ce(OTf)₃) typically involve straightforward acid-base or metathesis reactions. These methods are valued for their simplicity and scalability.
Reactions of Cerium Oxides and Hydroxides with Trifluoromethanesulfonic Acid
A common and direct method for preparing cerium(III) trifluoromethanesulfonate involves the reaction of cerium(IV) oxide (CeO₂) or cerium(III) hydroxide (B78521) (Ce(OH)₃) with trifluoromethanesulfonic acid (TfOH).
When using cerium(IV) oxide, the reaction proceeds with the reduction of Ce(IV) to Ce(III). The process involves heating a mixture of CeO₂ and concentrated hydrochloric acid, followed by filtration and evaporation. prepchem.com The resulting cerium(III) chloride can then be further reacted, or the initial oxide can be directly treated with trifluoromethanesulfonic acid.
The reaction with cerium(III) hydroxide is a classic acid-base neutralization. The hydroxide is treated with the strong acid, trifluoromethanesulfonic acid, to yield the salt and water. This method can be advantageous when a purer Ce(III) starting material is desired. The formation of Ce(OH)₃ nanoparticles can be induced by a radiation-mediated increase in local pH from cerium(III) nitrate (B79036) solutions. rsc.org
| Starting Material | Reagent | Key Conditions | Product |
| Cerium(IV) Oxide | Hydrochloric Acid, Trifluoromethanesulfonic Acid | Heating, filtration, evaporation | Cerium(III) Trifluoromethanesulfonate |
| Cerium(III) Hydroxide | Trifluoromethanesulfonic Acid | Neutralization | Cerium(III) Trifluoromethanesulfonate |
Synthesis from Cerium Halides
An alternative route to cerium(III) trifluoromethanesulfonate involves starting from cerium halides, most commonly cerium(III) chloride (CeCl₃). Anhydrous cerium(III) chloride can be prepared by carefully dehydrating its hydrated form, cerium(III) chloride heptahydrate, by heating under vacuum. orgsyn.org This anhydrous halide can then undergo a salt metathesis reaction with a triflate salt, such as silver triflate, or a direct reaction with trifluoromethanesulfonic acid. The choice of this route often depends on the availability and cost of the starting materials.
Advanced Preparation Techniques for Cerium Trifluoromethanesulfonates
To meet the demands for high-purity materials and novel cerium-based compounds, more sophisticated synthetic methods have been developed. These techniques offer greater control over particle size, morphology, and composition.
Solvothermal Synthesis for High-Purity Cerium(III) Trifluoromethanesulfonate
Solvothermal synthesis is a powerful technique for producing crystalline materials from solution under elevated temperatures and pressures. This method offers several advantages for the preparation of cerium-based materials, including control over crystal form and morphology at the nanoscale. researchgate.net For the synthesis of high-purity cerium(III) trifluoromethanesulfonate, a solvothermal approach would involve dissolving a suitable cerium precursor, such as cerium nitrate or cerium chloride, in a solvent along with a triflate source. researchgate.net The mixture is then heated in a sealed vessel (autoclave), leading to the crystallization of the desired product. This method can yield materials with tailored properties for specific applications. researchgate.netresearchgate.net
Synthesis of Cerium(IV) Trifluoromethanesulfonate
While cerium(III) trifluoromethanesulfonate is the more common and stable salt, the synthesis of cerium(IV) trifluoromethanesulfonate (Ce(OTf)₄) is also of interest due to the strong oxidizing nature of the Ce(IV) ion. The synthesis typically involves the oxidation of a Ce(III) precursor in the presence of trifluoromethanesulfonic acid. Strong oxidizing agents are required to effect the Ce(III) to Ce(IV) conversion. For instance, cerium(IV) can be generated from cerium(III) nitrate using hydrogen peroxide as an oxidizing agent. frontiersin.org The resulting Ce(IV) species can then be reacted with trifluoromethanesulfonic acid. The synthesis of cerium(IV) compounds is often more challenging due to the high reactivity and potential for side reactions. nih.gov
Formation of Cerium-Oxo Clusters Utilizing Cerium Triflate Precursors
Cerium triflate serves as a valuable precursor for the synthesis of cerium-oxo clusters, which are discrete, polynuclear complexes containing cerium and oxygen atoms. These clusters are of interest for their potential applications in catalysis and as models for ceria (CeO₂) nanoparticles. acs.org The formation of these clusters can be achieved by the controlled hydrolysis of cerium triflate in the presence of other ligands. For example, the reaction of cerium(III) triflate with other cerium salts and ligands like acetylacetonate (B107027) can lead to the formation of mixed-valence Ce(III)/Ce(IV) oxo clusters. acs.orgnih.gov The structure and nuclearity of the resulting cluster, such as Ce₁₀, Ce₁₂, Ce₁₄, and Ce₂₄ clusters, can be influenced by the reaction conditions, including the solvent and the presence of coordinating anions. frontiersin.orgnih.govdigitellinc.com
| Synthetic Target | Precursor(s) | Key Technique/Reagents | Notable Findings |
| High-Purity Ce(OTf)₃ | Cerium Nitrate, Cerium Chloride | Solvothermal Synthesis | Control over nanoscale morphology researchgate.net |
| Ce(OTf)₄ | Cerium(III) precursor, Oxidizing agent (e.g., H₂O₂) | Oxidation followed by reaction with TfOH | Access to highly oxidizing Ce(IV) species |
| Cerium-Oxo Clusters | Cerium Triflate, other Ce salts, ligands | Controlled hydrolysis, Ligand-directed assembly | Formation of discrete, mixed-valence clusters acs.orgnih.gov |
Considerations for Catalyst Purity and Formulations in Research Applications
The purity and formulation of cerium trifluoromethanesulfonate catalysts have a significant impact on their performance in chemical reactions. The presence of water, for instance, can be a crucial variable.
The catalytic activity of cerium triflate is influenced by its formulation, particularly whether it is in a hydrated or anhydrous state. For certain reactions, the presence of water in the hydrated form can be detrimental, leading to lower yields or undesired side reactions. In contrast, some reactions can tolerate or may even be enhanced by the presence of water, making the hydrated form a suitable and more economical choice. For example, cerium(III) triflate has been effectively used as a catalyst in aqueous solutions for cycloaddition reactions. researchgate.net
The physical form of the catalyst is another important consideration. This compound is typically a solid powder. strem.com This allows for its use as a heterogeneous catalyst in some systems, facilitating its recovery and reuse. It can also be dissolved in various solvents to act as a homogeneous catalyst. Furthermore, researchers have explored immobilizing cerium catalysts on solid supports, which can enhance catalyst stability and ease of separation from the reaction mixture. researchgate.net
The choice between the hydrated and anhydrous forms, as well as the specific formulation (e.g., solid, in solution, or supported), should be carefully considered based on the specific requirements of the chemical transformation being investigated. The following table summarizes research findings on the application of different this compound formulations.
| Catalyst Formulation | Reaction Type | Substrate | Product | Yield (%) | Reference |
| Ce(OTf)₃ (hydrated) | Cycloaddition | 1,4-Naphthoquinone and functionalized azides | Naphtho[2,3-d] strem.comorgsyn.orgresearchgate.nettriazole-4,9-dione derivatives | High | researchgate.net |
| Ce(OTf)₃ | Friedel-Crafts Acylation | Activated benzenes | Aromatic ketones | Very good | researchgate.net |
| Ce(OTf)₃ | Acetylation | Alcohols | Acetylated alcohols | - | researchgate.net |
| Anhydrous CeCl₃ (analogue) | Nucleophilic Addition | α-Tetralone and butyllithium | 1-Butyl-1,2,3,4-tetrahydro-1-naphthol | 92-97 | orgsyn.org |
Lewis Acidity, Coordination Chemistry, and Redox Behavior of Cerium Trifluoromethanesulfonates
Fundamental Principles of Lewis Acidity in Cerium(III) Trifluoromethanesulfonate (B1224126)
Cerium(III) trifluoromethanesulfonate, with the chemical formula Ce(CF₃SO₃)₃, is a powerful Lewis acid catalyst employed in a variety of organic transformations. chemimpex.comresearchgate.net Its catalytic efficacy stems from the strong Lewis acidic nature of the cerium(III) ion, which readily accepts electron pairs. ontosight.ai This property is instrumental in reactions such as esterifications, alkylations, and cycloadditions. researchgate.net The trifluoromethanesulfonate (triflate) anion, being a very stable and non-coordinating anion, further enhances the Lewis acidity of the cerium center, allowing for its participation in a wide range of chemical reactions under mild conditions. chemimpex.comontosight.ai
Electronic Factors Influencing Lewis Acidic Strength of the Cerium Ion
The Lewis acidic strength of the cerium ion is a consequence of its electronic configuration and the nature of its counter-ion. Cerium, a lanthanide, possesses a [Xe] 4f¹ 5d¹ 6s² electron configuration. americanelements.com In its +3 oxidation state, it has a large positive charge density, making it an effective electron pair acceptor. The triflate anion (CF₃SO₃⁻) is the conjugate base of trifluoromethanesulfonic acid, a superacid. Its high stability and poor coordinating ability mean it does not significantly interfere with the Lewis acidic character of the Ce(III) ion. ontosight.ai The electronegativity difference between cerium and the atoms it coordinates with also plays a role in the Lewis acidity. nih.gov
Activation of Substrates via Coordination Chemistry
The Lewis acidity of cerium(III) trifluoromethanesulfonate facilitates the activation of various substrates in organic synthesis. researchgate.net It achieves this by coordinating to electron-rich atoms, typically oxygen or nitrogen, within the substrate molecule. This coordination polarizes the substrate, making it more susceptible to nucleophilic attack. For instance, in carbonyl compounds, the cerium ion coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. This activation is a key step in numerous catalytic processes, including aldol (B89426) reactions and Friedel-Crafts acylations. ontosight.ai The interaction between the Lewis acid and the substrate can also prevent the decomposition of the catalyst during the reaction. chemrxiv.org
Coordination Environment and Solvation Shell Dynamics of Cerium Ions
The coordination environment around the cerium ion is highly dynamic and is influenced by the solvent and the nature of the ligands present. The large ionic radius of Ce³⁺ allows for high coordination numbers, typically ranging from 8 to 9 in aqueous solutions. wikipedia.org The solvation shell, consisting of solvent molecules directly interacting with the cerium ion, plays a crucial role in its reactivity.
Ligand Exchange Mechanisms in Aqueous and Non-Aqueous Systems
Ligand exchange, the process of replacing a ligand in the coordination sphere of a metal ion with another, is a fundamental step in many reactions catalyzed by cerium trifluoromethanesulfonate. umich.eduacs.org In aqueous solutions, water molecules are the primary ligands. The exchange of these water molecules with other ligands, such as substrates or anions, can proceed through various mechanisms. youtube.comsavemyexams.com The energy required for the reorganization of the solvation sphere before electron transfer can occur is a significant factor in the kinetics of these reactions. researchgate.net In non-aqueous systems, the nature of the solvent dictates the solvation shell and the dynamics of ligand exchange.
Influence of Solvating Ligands on Coordination Number
The coordination number of the cerium ion is not fixed and is sensitive to the steric and electronic properties of the solvating ligands. researchgate.net Larger ligands tend to result in lower coordination numbers. The coordination number can also change during a reaction as substrates and products enter and leave the coordination sphere. For example, in aqueous solutions, Ce(III) is typically coordinated by 8 or 9 water molecules. wikipedia.org However, in the presence of other ligands, this number can change. The geometry of the resulting complex can also vary, with common geometries including square antiprismatic and tricapped trigonal prismatic.
Specific Coordination with Water and Anions in Different Oxidation States
Cerium is unique among the lanthanides for its accessible +4 oxidation state. wikipedia.org The coordination chemistry of cerium differs significantly between its +3 and +4 oxidation states. Ce(III) is preferentially coordinated by water molecules in most acidic solutions. acs.org In contrast, Ce(IV) is more readily complexed by anions. acs.org This difference in coordination preference has a profound impact on the redox potential of the Ce³⁺/Ce⁴⁺ couple, which varies depending on the acidic medium. researchgate.net For instance, the redox potential is higher in perchloric acid, where complexation is minimal, compared to sulfuric acid, where sulfate (B86663) anions form stable complexes with Ce(IV). researchgate.net The change in ionic radius upon oxidation from Ce³⁺ (1.14 Å) to Ce⁴⁺ (0.97 Å) also influences the coordination environment and the kinetics of the redox process. researchgate.net
| Oxidation State | Preferred Ligands | Typical Coordination Number (Aqueous) |
| Ce(III) | Water | 8-9 wikipedia.org |
| Ce(IV) | Anions (e.g., SO₄²⁻, NO₃⁻) | Varies with ligand wikipedia.orgacs.org |
Redox Chemistry of the Ce(III)/Ce(IV) Couple
The facility of the cerium(III)/cerium(IV) redox couple is a hallmark of cerium chemistry, setting it apart from most other lanthanides. The trifluoromethanesulfonate (triflate, OTf⁻) ligand, being a poor coordinator, allows for the study of this redox behavior in solution, where the nature of the solvent and other coordinated ligands plays a crucial role in the thermodynamics and kinetics of electron transfer.
Mechanistic Investigations of Electron Transfer and Ligand Exchange Processes
The redox transition between Ce(III) and Ce(IV) in the presence of triflate and other coordinating species is not a simple electron transfer but often involves intricate mechanistic pathways. Research has shown that ligand exchange processes are intimately coupled with the electron transfer event.
A key finding in the study of the Ce(III)/Ce(IV) charge transfer (CT) is the identification of a two-step mechanism, particularly in coordinating solvents. nih.gov This mechanism involves an initial chemical step (C), which is a ligand exchange, followed by the rate-determining electron transfer (E) step. nih.govresearchgate.net For instance, in sulfuric acid, EXAFS and DFT studies have revealed that Ce(III) is coordinated by nine water molecules, forming [Ce(H₂O)₉]³⁺. nih.govacs.org In contrast, the Ce(IV) ion is complexed with both water and sulfate anions. nih.gov The electron transfer process, therefore, necessitates a preceding ligand exchange. nih.gov This CE mechanism helps to explain the highly asymmetric nature of the Ce(III)/Ce(IV) redox reaction, which is often observed experimentally. nih.gov
The general mechanism can be summarized as follows:
Ligand Exchange (C): The Ce(IV) complex, often coordinated by anions from the electrolyte (like triflate or bisulfate), undergoes a rapid ligand exchange with water molecules. nih.govescholarship.org
Electron Transfer (E): An outer-sphere electron transfer then occurs between the resulting aquated Ce(IV) species and the [Ce(H₂O)₉]³⁺ complex. nih.gov
This understanding of a coupled chemical and electron transfer mechanism is crucial for interpreting the kinetic data and redox behavior of this compound in various environments. nih.gov
Electrochemical Stabilization of Cerium Oxidation States in Coordination Complexes
The stability of the Ce(III) and Ce(IV) oxidation states is highly dependent on the coordination environment. researchgate.net The choice of ligands can dramatically alter the redox potential of the Ce(IV)/Ce(III) couple, thereby stabilizing one oxidation state over the other. While triflate itself is a weakly coordinating anion, the presence of other ligands in a this compound system can provide significant stabilization.
Electrochemical studies, such as cyclic voltammetry, have been instrumental in quantifying the stabilizing effects of various ligands. The Ce(IV)/Ce(III) redox couple in acidic media is a quasi-reversible process. srce.hr The formal potential of this couple can be shifted significantly by the presence of complexing agents. For example, complexation with fluoride (B91410) ions has been shown to favor the oxidation of Ce(III). srce.hr
Strongly donating ligands, particularly anionic oxygen donors, are known to stabilize the highly oxidizing Ce(IV) state. researchgate.net This stabilization is reflected in a significant cathodic shift of the redox potential. For example, electrochemical experiments on a Ce(IV) complex with N-tert-butyl-N-2-pyridylnitroxide ligands showed a 2.51 V stabilization of the +4 oxidation state compared to [ⁿBu₄N]₂[Ce(NO₃)₆] in acetonitrile. acs.org This demonstrates the profound influence of the ligand field on the redox properties.
The table below presents formal redox potentials for the Ce(IV)/Ce(III) couple in different media, illustrating the effect of the coordinating environment on the stabilization of the oxidation states.
| Electrolyte Medium | Formal Redox Potential (E°') vs. SHE | Reference |
| 1 M HClO₄ | +1.72 V | researchgate.net |
| 1 M H₂SO₄ | +1.44 V | researchgate.net |
| 4 M H₂SO₄ | +1.42 V | researchgate.net |
This table illustrates how the redox potential of the Ce(IV)/Ce(III) couple, and thus the relative stability of the oxidation states, is influenced by the anionic species present in the solution.
Spectroscopic and Computational Approaches to Coordination and Redox Elucidation
A combination of advanced spectroscopic techniques and computational methods is essential for a detailed understanding of the coordination chemistry and redox behavior of cerium trifluoromethanesulfonates. These approaches provide insights into structure, bonding, and the energetic landscapes of the relevant chemical processes.
X-ray Absorption Spectroscopy (EXAFS, XANES) for Structural Determination
X-ray Absorption Spectroscopy (XAS) is a powerful tool for determining the local geometric and electronic structure of cerium ions in both solid and solution phases. It is element-specific and can provide information about the oxidation state, coordination numbers, and bond distances. researchgate.netnih.gov
X-ray Absorption Near Edge Structure (XANES) at the Ce L₃-edge is particularly sensitive to the oxidation state of cerium. researchgate.netresearchgate.net The spectra of Ce(III) and Ce(IV) compounds show distinct features. Ce(III) compounds typically exhibit a single main absorption peak, while Ce(IV) compounds show a characteristic double-peak structure. researchgate.net This allows for the quantification of the Ce(III)/Ce(IV) ratio in mixed-valence systems. nih.gov
Extended X-ray Absorption Fine Structure (EXAFS) provides detailed information about the local coordination environment of the cerium ion. researchgate.netnih.gov By analyzing the oscillations in the absorption spectrum at energies above the absorption edge, it is possible to determine the types of neighboring atoms, their distances from the cerium center, and their coordination numbers. For example, EXAFS studies have been crucial in demonstrating that Ce(III) in aqueous solution is coordinated by nine water molecules, nih.govacs.org while Ce(IV) has a different coordination sphere, often involving anions from the electrolyte. nih.gov This structural change upon redox reaction is a key aspect of its chemistry. nih.govacs.org
The table below summarizes representative structural data obtained from EXAFS for cerium ions in different oxidation states and environments.
| Species | Coordination Environment | Ce-O Bond Distance (Å) | Coordination Number | Reference |
| [Ce(H₂O)₉]³⁺ | 9 water molecules | ~2.54 | 9 | nih.gov |
| Ce(IV) in H₂SO₄ | Water and bisulfate ligands | ~2.35 | Varies | nih.gov |
This table showcases the utility of EXAFS in distinguishing the coordination spheres of Ce(III) and Ce(IV) ions, highlighting the contraction in bond length and change in coordination upon oxidation.
Density Functional Theory (DFT) Calculations for Mechanistic Insights and Energetic Analysis
Density Functional Theory (DFT) has become an indispensable tool for complementing experimental studies and providing a deeper understanding of the mechanisms and energetics of this compound chemistry. researchgate.netnih.gov DFT calculations can be used to model the geometric and electronic structures of cerium complexes, predict redox potentials, and map out the energy profiles of reaction pathways, including electron transfer and ligand exchange. nih.govnih.gov
For mechanistic insights, DFT has been successfully used to calculate the free energies of ligand exchange and the reorganization energies associated with the Ce(III)/Ce(IV) electron transfer. nih.gov These calculated values have shown good agreement with experimental kinetic data, supporting the proposed CE (chemical step followed by electron transfer) mechanism. nih.gov By modeling the transition states of these processes, a more detailed picture of the reaction coordinates can be obtained.
In terms of energetic analysis, DFT provides a method to predict the redox potentials of cerium complexes. researchgate.netnih.gov By calculating the Gibbs free energy change (ΔG°) for the Ce(IV)/Ce(III) redox couple in different ligand environments, the relative stabilities of the oxidation states can be assessed. nih.gov These theoretical predictions have been shown to correlate well with experimentally measured redox potentials, making DFT a valuable predictive tool for designing new cerium complexes with tailored redox properties. researchgate.netnih.gov Furthermore, DFT calculations can elucidate the nature of the frontier molecular orbitals (HOMO and LUMO) involved in the redox process, offering insights into the electronic factors that govern reactivity. acs.org
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopic Insights into Coordination
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental techniques for characterizing the coordination environment of this compound complexes.
NMR Spectroscopy: Due to the paramagnetism of Ce(III) (4f¹ configuration), its NMR spectra exhibit broad and shifted resonances, which can provide valuable structural information. ¹H NMR is used to probe the coordination of ligands containing hydrogen atoms. The chemical shifts and line widths of the ligand protons are sensitive to their distance from the paramagnetic Ce(III) center and to dynamic processes such as ligand exchange. researchgate.net ¹⁹F NMR is particularly useful for studying triflate-containing systems. The triflate anion gives a sharp signal in its free state, and its interaction with the cerium ion can lead to changes in its chemical shift and line broadening. rsc.org The chemical shift of the triflate anion is typically observed around -78 to -79 ppm relative to CFCl₃. rsc.orgcolorado.edu
IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of the molecules and is highly sensitive to the coordination of ligands to the cerium ion. The trifluoromethanesulfonate anion has several characteristic vibrational modes, particularly the S-O and C-F stretching frequencies. Upon coordination to a metal ion, the symmetry of the triflate anion is lowered, which can lead to the splitting of degenerate vibrational modes and shifts in their frequencies. For example, the symmetric and asymmetric SO₃ stretching modes are particularly informative. Changes in these vibrational bands can indicate whether the triflate anion is acting as a monodentate, bidentate, or outer-sphere counter-ion. researchgate.net
The table below lists characteristic IR frequencies for the triflate anion, which can be used to probe its coordination state.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) (Free Ion) |
| ν_as(SO₃) | ~1250 - 1280 |
| ν_s(SO₃) | ~1030 |
| ν(CF₃) | ~1150 - 1225 |
Coordination to the cerium ion can cause these bands to shift and/or split, providing evidence of direct inner-sphere binding.
Together, these spectroscopic and computational methods provide a powerful and comprehensive toolkit for the detailed elucidation of the Lewis acidity, coordination chemistry, and intricate redox behavior of cerium trifluoromethanesulfonates.
Cyclic Voltammetry for Electrochemical Characterization
Cyclic voltammetry (CV) is a powerful electroanalytical technique used to investigate the redox behavior of chemical species. For cerium trifluoromethanesulfonates, CV provides critical insights into the thermodynamics and kinetics of the Ce(III)/Ce(IV) redox couple, which is central to its application in catalysis and synthesis. The technique involves scanning the potential of an electrode linearly with time and measuring the resulting current.
The electrochemical behavior of the Ce(III)/Ce(IV) redox couple has been studied in various media. In a typical cyclic voltammogram for a solution containing Ce(III), scanning the potential towards positive values induces the oxidation of Ce(III) to Ce(IV), resulting in an anodic peak. Reversing the scan direction then leads to the reduction of the generated Ce(IV) back to Ce(III), producing a cathodic peak.
Research conducted in sulfuric acid medium provides a well-documented example of the electrochemical characteristics of the cerium redox couple. srce.hr Studies using a platinum electrode show that the Ce(IV)/Ce(III) couple undergoes a quasi-reversible, diffusion-controlled process. srce.hr The separation between the anodic and cathodic peak potentials (ΔEp) is typically greater than the theoretical 59/n mV (where n=1 for a one-electron process) expected for a fully reversible system, confirming the quasi-reversible nature. srce.hr The peak currents show a linear relationship with the square root of the scan rate, which is characteristic of a process where the rate is controlled by the diffusion of the electroactive species to the electrode surface. srce.hr
The trifluoromethanesulfonate (triflate, OTf⁻) anion is known to be a poor ligand, meaning it coordinates only weakly to the cerium ion. This is in contrast to anions like sulfate or chloride, which can coordinate more strongly and form stable inner-sphere complexes with the cerium ion, particularly in the +4 oxidation state. escholarship.orgacs.org The coordination environment significantly influences the redox potential of the Ce(III)/Ce(IV) couple. For instance, the potential can be tuned over a wide range by changing the ligand field. escholarship.org Therefore, in the presence of a non-coordinating or weakly coordinating anion like triflate, the measured redox potential is expected to be closer to the intrinsic value for the solvated Ce(III)/Ce(IV) couple. In a study of a cerium complex with a tripodal nitroxide ligand and a triflate counter-anion, [Ce(TriNOx)py][OTf], the ligand framework was shown to control the redox chemistry at the cerium center. escholarship.org
While the Ce(III)/Ce(IV) couple is the most studied, research on specialized ligand systems has revealed that cerium can access other oxidation states. For example, studies in room-temperature ionic liquids have shown that Ce(III) can be reduced in multiple steps to formal Ce(II), Ce(I), and Ce(0) states. iaea.org Similarly, the use of redox-active tripodal ligands has allowed for the isolation of complexes that are formally described as containing Ce(II) and Ce(I). nih.govrsc.org These findings, however, relate to highly specialized coordination environments and are not characteristic of simple this compound salts under typical conditions.
The electrochemical parameters for the cerium redox couple are highly dependent on the solvent, electrolyte, and temperature. The following table summarizes representative data from cyclic voltammetry studies of cerium ions under various conditions to illustrate the type of information obtained.
Table 1: Electrochemical Data for the Ce(III)/Ce(IV) Redox Couple from Cyclic Voltammetry Studies
| Medium/Complex | Electrode | Epa (V) | Epc (V) | ΔEp (V) | Diffusion Coefficient (D) (cm²/s) | Rate Constant (k⁰) (cm/s) | Reference |
|---|---|---|---|---|---|---|---|
| Ce(IV) in 2.0 M H₂SO₄ | Platinum | ~1.42 | ~0.94 | ~0.48 | 2.06 x 10⁻⁶ (for Ce(IV)) | 3.50 x 10⁻³ | srce.hr |
| Ce(IV)-F⁻ complex in H₂SO₄ | Platinum | ~1.28 | ~1.00 | ~0.28 | - | - | srce.hr |
| Ce(III) in MPPiNTf₂ at 373 K | Glassy Carbon | - | 0.1, -1.39, -2.42* | - | ~10⁻⁹ | - | iaea.org |
Catalytic Applications in Organic Synthesis Mediated by Cerium Trifluoromethanesulfonate
General Principles of Cerium(III) Trifluoromethanesulfonate (B1224126) Catalysis
The catalytic activity of cerium(III) trifluoromethanesulfonate stems from several key principles that distinguish it from other Lewis acid catalysts.
Activation of Functional Groups via Lewis Acidic Interaction
Cerium(III) trifluoromethanesulfonate is a potent Lewis acid, a characteristic attributed to the cerium(III) ion. ontosight.ai This strong Lewis acidity allows it to coordinate with and activate a wide range of functional groups. ontosight.ai By withdrawing electron density from the functional group, the cerium center enhances the electrophilicity of the substrate, thereby facilitating nucleophilic attack and promoting the desired chemical transformation. ontosight.ai This activation is crucial for a variety of reactions, including the formation of carbon-carbon bonds. researchgate.net For instance, in Friedel-Crafts reactions, the catalyst activates the acylating or alkylating agent, making it more susceptible to attack by the aromatic ring. researchgate.netresearchgate.net
Catalysis under Mild and Aqueous Conditions
A significant advantage of cerium(III) trifluoromethanesulfonate is its ability to function effectively under mild and even aqueous conditions. researchgate.net Unlike many traditional Lewis acids that are sensitive to moisture and require anhydrous reaction setups, cerium triflate is water-tolerant. ontosight.aifishersci.com This property simplifies experimental procedures and expands the scope of compatible substrates, including those that are not soluble in organic solvents. The ability to perform reactions in water aligns with the principles of green chemistry by reducing the reliance on volatile and often hazardous organic solvents. researchgate.net
Carbon-Carbon Bond Forming Reactions
Cerium(III) trifluoromethanesulfonate has proven to be a highly effective catalyst for various carbon-carbon bond-forming reactions, which are fundamental transformations in organic synthesis.
Aldol (B89426) and Michael Additions
Cerium(III) trifluoromethanesulfonate is utilized as a catalyst in both Aldol and Michael addition reactions. ontosight.ai In the Aldol reaction, the catalyst activates the carbonyl group of an aldehyde or ketone, facilitating the addition of an enolate to form a β-hydroxy carbonyl compound. Similarly, in Michael additions, the Lewis acidic cerium center activates an α,β-unsaturated carbonyl compound, promoting the conjugate addition of a nucleophile. These reactions are essential for the construction of complex organic molecules.
Friedel-Crafts Reactions, including Alkylation and Acylation
Friedel-Crafts reactions are a cornerstone of aromatic chemistry, enabling the introduction of alkyl and acyl groups onto an aromatic ring. masterorganicchemistry.com Cerium(III) trifluoromethanesulfonate has been successfully employed as a catalyst for both Friedel-Crafts alkylation and acylation. ontosight.airesearchgate.net In these reactions, the catalyst activates the alkyl halide or acyl halide, generating a carbocation or acylium ion, respectively, which then undergoes electrophilic aromatic substitution. masterorganicchemistry.com
Notably, cerium(III) triflate has been shown to be an effective catalyst for the Friedel-Crafts acylation of activated benzenes. researchgate.net For less reactive aromatic compounds, the addition of a co-catalyst like lithium perchlorate (B79767) can enhance the reaction efficiency, leading to very good yields of the corresponding aromatic ketones. researchgate.net
Table 1: Friedel-Crafts Acylation of Aromatic Compounds Catalyzed by Cerium(III) Triflate This interactive table summarizes the yields of Friedel-Crafts acylation reactions for various aromatic compounds using cerium(III) triflate as a catalyst. The data is compiled from a study by De Nino et al. researchgate.net
| Arene | Reaction Time | Method | GC Yield (%) |
|---|---|---|---|
| Anisole | 15 min | A | >99 |
| Thiophene | 5 min | A | >99 |
| Pyrrole | 30 min | A | >99 |
| 1,2-Dimethoxybenzene | 5 min | A | >99 |
| 1,3-Dimethoxybenzene | 15 min | A | 80 |
| p-Methylanisole | 5 h | A | 31 |
| p-Methylanisole | 25 min | B | 98 |
| Thioanisole | 11 h | A | 41 |
| Toluene | 23 h | B | 94 |
| p-Xylene | 19 h | B | 65 |
| Benzene | 48 h | B | 0 |
| Bromobenzene | 48 h | B | 0 |
Method A: Arene (5 mmol), cerium triflate (250 µmol), anhydride (B1165640) (10 mmol) were dissolved in nitromethane (B149229) (10 mL) and the reaction was refluxed at 100 °C. researchgate.netMethod B: Arene (5 mmol), cerium triflate (250 µmol), lithium perchlorate (500 µmol), and anhydride (10 mmol) were dissolved in nitromethane (10 mL) and the reaction was refluxed at 100 °C. researchgate.net
Heteroatom-Functionalization Reactions
The dehydration of carbohydrates to produce valuable platform chemicals, such as 5-hydroxymethylfurfural (B1680220) (HMF) from fructose (B13574), is a critical area of research in biomass conversion. rsc.orgresearchgate.netnih.govrsc.org Acid catalysts are essential for this transformation. rsc.orgresearchgate.net While specific studies detailing the use of cerium(III) triflate for this purpose are limited, cerium-based catalysts, in general, have shown promise. For instance, cerium(IV) phosphates have been used for the dehydration of fructose to HMF in aqueous media. rsc.orgresearchgate.net
Given the established Lewis acidity of cerium(III) triflate and its effectiveness in other acid-catalyzed reactions, it is a potential candidate for promoting the dehydration of carbohydrates. The cerium ion could coordinate to the hydroxyl groups of the sugar, facilitating the elimination of water molecules to form the furan (B31954) ring structure. Further research is needed to fully explore the efficacy of cerium trifluoromethanesulfonate in this application.
Cerium(III) triflate serves as a potent Lewis acid catalyst that can activate substrates for nucleophilic substitution reactions. researchgate.net An example of this is its application in Friedel-Crafts acylation, which, while formally an electrophilic aromatic substitution, involves the generation of a highly electrophilic acylium ion that is then attacked by the aromatic nucleophile. researchgate.net Cerium(III) triflate has been shown to catalyze the acylation of activated benzenes with anhydrides, affording aromatic ketones in very good yields. researchgate.net For less activated aromatic compounds, the addition of a co-catalyst like lithium perchlorate may be necessary. researchgate.net
The catalytic role of cerium(III) triflate involves the coordination of the cerium ion to the carbonyl oxygen of the anhydride, which facilitates the formation of the reactive acylium ion. This demonstrates the ability of cerium triflate to promote reactions that proceed through cationic intermediates, a key feature of many nucleophilic substitution pathways.
The protection and deprotection of functional groups are crucial steps in multi-step organic synthesis. Cerium(III) triflate has proven to be a valuable catalyst in this context, particularly for the cleavage (deprotection) of acetals and ketals.
A mild and chemoselective method for the deprotection of acetals and ketals has been developed using a catalytic amount of cerium(III) triflate in wet nitromethane at room temperature. This procedure is notable for its high yields, selectivity, and gentle, near-neutral pH conditions. The presence of water is essential for the reaction to proceed efficiently. Cyclic acetals and ketals generally require a higher catalyst loading (30 mol%) compared to their acyclic counterparts (5 mol%). This method is compatible with various other protecting groups, such as trityl (Tr), benzyl (B1604629) (Bn), p-methoxybenzyl (p-MBn), and silyl (B83357) ethers (TBDMS, TMDPS).
Table 2: Deprotection of Acetals and Ketals using Cerium(III) Triflate
| Entry | Substrate | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1 | 2-Phenyl-1,3-dioxolane | 30 | 0.5 | 98 |
| 2 | 2-(4-Nitrophenyl)-1,3-dioxolane | 30 | 2 | 95 |
| 3 | Benzaldehyde dimethyl acetal | 5 | 1 | 92 |
| 4 | Cyclohexanone diethyl ketal | 5 | 1.5 | 90 |
| 5 | 1,1-Diethoxy-3-phenylpropane | 5 | 1 | 94 |
Data sourced from a study by Dalpozzo, R., et al.
In addition to deprotection, cerium(III) triflate is also a powerful catalyst for the protection of alcohols through acetylation. researchgate.net This reaction works well for a diverse range of simple and functionalized alcohols, proceeding without the isomerization of chiral centers. researchgate.net The catalyst can be easily recovered and reused, adding to the practicality of this method. researchgate.net
Redox-Mediated Organic Transformations Utilizing Cerium Trifluoromethanesulfonates
This compound, in its Ce(IV) oxidation state, is a notable reagent in organic synthesis, primarily valued for its role in mediating redox transformations. Its strong oxidizing power and catalytic capabilities have been harnessed for a variety of chemical reactions.
Cerium(IV) Trifluoromethanesulfonate as a Powerful Oxidizing Agent
Cerium(IV) compounds are recognized as versatile one-electron oxidants in organic synthesis. researchgate.net Among these, Cerium(IV) trifluoromethanesulfonate, often denoted as Ce(OTf)₄, stands out due to the triflate anion's electron-withdrawing nature, which enhances the metal center's oxidizing potential. The synthetic utility of Ce(OTf)₄ has been demonstrated in the benzylic oxidation of a range of aromatic compounds. rsc.org This reagent facilitates the conversion of various mono- and dialkylbenzenes, as well as bicyclic and tricyclic systems, into the corresponding aromatic aldehydes and ketones. rsc.org The reaction offers a direct, one-pot method for synthesizing these valuable compounds at room temperature. rsc.org The effectiveness of the oxidation can be influenced by the method of preparation of the Ce(OTf)₄ reagent and the amount of water present. rsc.org In a broader context, Ce(IV) in aqueous methanesulfonic acid is considered an excellent reagent for oxidizing alkyl and polycyclic aromatics to aldehydes, ketones, and quinones. acs.org The strong oxidizing capability of the Ce(IV) ion is a key feature of its utility in these transformations. soton.ac.uk
Selective Oxidation of Sulfides to Sulfoxides
The selective oxidation of sulfides to sulfoxides is a crucial transformation in organic synthesis, as sulfoxides are important intermediates for producing pharmaceuticals and other fine chemicals. researchgate.netnih.gov Achieving high selectivity without over-oxidation to the corresponding sulfone can be challenging. nih.gov
Cerium(IV) triflate has been effectively employed as a catalyst for the selective oxidation of various sulfides to their corresponding sulfoxides with high yields. researchgate.netcgl.org.cn This method utilizes aqueous hydrogen peroxide (H₂O₂) as a benign and environmentally friendly oxidant. researchgate.netnih.gov The reaction is compatible with a wide array of functional groups, including alcohols, aldehydes, olefins, halogens, nitriles, and esters, highlighting its broad applicability. researchgate.netcgl.org.cn The process is effective for dialkyl, alkyl aryl, and cyclic sulfides. researchgate.netcgl.org.cn
Table 1: Selective Oxidation of Various Sulfides to Sulfoxides Catalyzed by Cerium(IV) Triflate with H₂O₂
| Sulfide Substrate | Product | Yield (%) |
| Thioanisole | Methyl phenyl sulfoxide | 95 |
| Diphenyl sulfide | Diphenyl sulfoxide | 92 |
| Dibenzyl sulfide | Dibenzyl sulfoxide | 96 |
| Tetrahydrothiophene | Tetrahydrothiophene-1-oxide | 98 |
| Methyl p-tolyl sulfide | Methyl p-tolyl sulfoxide | 94 |
This table presents representative data on the efficacy of Cerium(IV) triflate in catalyzing the selective oxidation of sulfides.
Photoinduced Cerium-Catalyzed C-H Functionalization of Unactivated Alkanes
A significant recent advancement is the use of cerium catalysis in the functionalization of typically inert C(sp³)–H bonds in unactivated alkanes. nih.govrsc.org A photoinduced method has been developed for the cerium-catalyzed acylation of these bonds using bench-stable acyl azolium reagents. nih.govnih.gov This process operates under mild conditions and demonstrates remarkable generality, accommodating a wide range of substrates from simple cycloalkanes to complex pharmaceutical molecules. rsc.orgnih.gov
The reaction mechanism is predicated on intermolecular hydrogen atom transfer (HAT), a process that can cleave strong C(sp³)–H bonds. nih.govrsc.org In this system, a potent chlorine radical, which acts as the HAT agent, is generated in situ through a ligand-to-metal charge transfer (LMCT) process involving the cerium catalyst. nih.gov This strategy overcomes the high activation energy barrier typically associated with functionalizing unactivated hydrocarbons. nih.govrsc.org The result is the formation of ketones, which are ubiquitous structural motifs in natural products and pharmaceuticals. rsc.orgnih.gov
Table 2: Examples of Photoinduced Cerium-Catalyzed Acylation of Unactivated C-H Bonds
| Alkane Substrate | Acylating Agent | Product | Yield (%) |
| Cyclohexane | Benzoyl Azolium | Benzoylcyclohexane | 75 |
| Adamantane | 4-Fluorobenzoyl Azolium | 1-(4-Fluorobenzoyl)adamantane | 68 |
| n-Pentane | Isobutyryl Azolium | 2-Isobutyrylpentane | 55 (as a mixture of isomers) |
| Acyclovir derivative | Acetyl Azolium | Acylated Acyclovir derivative | 45 (late-stage functionalization) |
This table showcases the versatility of the cerium-catalyzed C-H acylation reaction across various substrates.
Electrochemical Regeneration of Cerium(IV) Catalysts in Reaction Systems
For catalytic systems to be sustainable and economically viable, the regeneration of the catalyst is crucial. The Ce(III)/Ce(IV) redox couple is well-suited for mediated electrochemical oxidation (MEO) processes, where the active Ce(IV) oxidant is regenerated electrochemically. soton.ac.ukresearchgate.net In such a system, Ce(III) is oxidized to Ce(IV) at an anode. This regenerated Ce(IV) then oxidizes the organic substrate in the bulk solution, being reduced back to Ce(III). The Ce(III) can then be re-oxidized at the anode, completing the catalytic cycle. soton.ac.uk
This approach allows for the continuous destruction of organic pollutants, converting them into simpler molecules like CO₂ and water, without the emission of harmful byproducts. soton.ac.ukresearchgate.net The electrochemical regeneration of Ce(IV) has been successfully applied in both batch and continuous flow reactors. researchgate.net The efficiency of these electrochemical processes offers several advantages over traditional chemical treatments, including operation at ambient temperature and pressure and high energy efficiency. soton.ac.uk The development of stable electrolytes, such as cerium in methanesulfonic acid, has further improved the feasibility of these systems by allowing for higher cerium concentrations. acs.orgsoton.ac.uk
Stereoselective and Polymerization Catalysis
The application of this compound is also emerging in the field of stereoselective synthesis, where the goal is to control the three-dimensional arrangement of atoms in a molecule.
Enantioselective Bond-Forming Reactions
While the use of this compound as a primary catalyst in enantioselective reactions is an area of ongoing research, recent findings have demonstrated its potential in dual catalytic systems. A notable example is the development of an enantioselective N-heterocyclic carbene (NHC) and cerium dual-catalyzed reaction. nih.govrsc.org This system was presented as a preliminary demonstration of asymmetric ketone synthesis starting from unactivated alkanes. rsc.org
In this context, the cerium catalyst is involved in the challenging C-H activation step, while a chiral NHC catalyst is responsible for inducing enantioselectivity in the subsequent bond-forming step. Although this specific reaction represents an early-stage development, it highlights a promising strategy for achieving asymmetric transformations. rsc.org It successfully combines the C-H activation power of cerium catalysis with the stereocontrol capabilities of organocatalysis, opening new avenues for the synthesis of chiral molecules. rsc.orgrsc.org Further development in this area could lead to more highly enantioselective acylation reactions of simple alkanes. rsc.org
Stereocontrol in Radical Polymerization
The control of stereochemistry during radical polymerization is a significant challenge, as the propagating radical center is typically planar, leading to atactic polymers with random stereochemistry. However, the use of Lewis acids, such as lanthanide trifluoromethanesulfonates, has emerged as a promising strategy to influence the stereochemical outcome of these reactions. While specific studies focusing exclusively on this compound are limited in publicly available research, the behavior of other lanthanide triflates provides a strong indication of its potential catalytic activity.
Lanthanide triflates, including those of yttrium (Y) and ytterbium (Yb), have been shown to act as effective Lewis acid catalysts in the radical polymerization of monomers like acrylamides and methyl methacrylate. dntb.gov.uaresearchgate.net By coordinating to the carbonyl group of the monomer, the Lewis acid can influence the approach of the incoming monomer to the growing polymer chain, thereby directing the stereochemistry of the addition. This interaction can favor the formation of either isotactic or syndiotactic polymers, depending on the specific monomer, solvent, and reaction conditions. For instance, in the polymerization of acrylamides, the use of lanthanide triflates has been reported to significantly increase the isotactic content of the resulting polymer. researchgate.net
The general mechanism involves the formation of a complex between the lanthanide triflate and the monomer. This complexation enhances the steric hindrance on one face of the monomer, leading to a preferential attack from the less hindered face by the propagating radical. This directed attack results in a more ordered polymer chain with a higher degree of stereoregularity.
Ring-Opening Polymerizations of Lactones
This compound also demonstrates catalytic activity in the ring-opening polymerization (ROP) of lactones, a crucial method for producing biodegradable polyesters such as poly(ε-caprolactone) (PCL) and poly(β-butyrolactone) (PBL). The Lewis acidic nature of the cerium center is key to its catalytic function in this transformation.
The proposed mechanism for the ROP of lactones catalyzed by this compound involves the coordination of the carbonyl oxygen of the lactone to the cerium ion. This coordination polarizes the carbonyl group, making the acyl-carbon more susceptible to nucleophilic attack. The polymerization can be initiated by a nucleophile, such as an alcohol, which attacks the activated carbonyl carbon, leading to the ring-opening of the lactone and the formation of a propagating species. The chain growth then proceeds through the sequential addition of lactone monomers to the active chain end.
Studies on the ROP of ε-caprolactone using various rare earth trifluoromethanesulfonates have shown that these catalysts are highly effective. The choice of the specific lanthanide ion can influence the catalytic activity and the properties of the resulting polymer. While detailed kinetic and mechanistic studies specifically employing this compound are not extensively documented in the available literature, the general reactivity pattern of lanthanide triflates suggests its efficacy.
For instance, in the polymerization of ε-caprolactone, the catalyst concentration, temperature, and reaction time are critical parameters that influence the monomer conversion and the molecular weight of the resulting poly(ε-caprolactone). The ability to control these parameters allows for the synthesis of polyesters with desired properties.
Similarly, the ring-opening polymerization of β-butyrolactone to produce poly(β-butyrolactone), another important biodegradable polymer, can be catalyzed by Lewis acids. Although specific data for this compound is scarce, the general principles of Lewis acid-catalyzed ROP of lactones are applicable.
The following table illustrates the potential influence of reaction conditions on the ring-opening polymerization of lactones, based on general findings for lanthanide triflate catalysts. It is important to note that these are representative examples and specific results for this compound would require dedicated experimental investigation.
Table 1: Representative Data for Lanthanide Triflate-Catalyzed Ring-Opening Polymerization of Lactones
| Lactone Monomer | Catalyst System | Monomer/Catalyst Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) |
| ε-Caprolactone | Y(OTf)₃ | 200:1 | 100 | 2 | 95 | 25,000 |
| ε-Caprolactone | La(OTf)₃ | 500:1 | 80 | 4 | 92 | 48,000 |
| β-Butyrolactone | Zr-based catalyst* | 100:1 | 25 | 1 | >99 | 12,000 |
*Data for a zirconium-based catalyst is included for illustrative purposes due to the lack of specific data for this compound in the polymerization of β-butyrolactone in the reviewed literature. rsc.orgnih.gov
Advanced Material Science and Interdisciplinary Research Leveraging Cerium Trifluoromethanesulfonates
Integration of Cerium Trifluoromethanesulfonate (B1224126) in Nanomaterials Synthesis
The synthesis of nanomaterials with precisely controlled properties is a cornerstone of modern materials science. Cerium trifluoromethanesulfonate serves as a key ingredient in creating sophisticated nanostructures, particularly cerium-based nanoparticles and complex oxo clusters. The compound's utility stems from cerium's accessible Ce3+/Ce4+ redox states, which are fundamental to the functional properties of the resulting nanomaterials.
Tailored Nanomaterial Properties and Surface Modification
The functional properties of cerium-based nanoparticles, such as cerium oxide (CeO₂) and cerium fluoride (B91410) (CeF₃), are heavily dependent on their physical and chemical characteristics, including size, shape, and surface chemistry. nih.govnih.govresearchgate.net this compound acts as a versatile precursor, providing the Ce(III) ions necessary for the synthesis of these nanomaterials. strem.comfishersci.ca The ability to control the ratio of Ce3+ to Ce4+ on the nanoparticle surface is critical, as this ratio governs the material's catalytic and antioxidant activities. For instance, a higher proportion of Ce3+ is often linked to enhanced superoxide (B77818) dismutase-mimetic activity, which is crucial for antioxidant applications.
Research has demonstrated that the synthesis method directly influences the final properties of the nanoparticles. For example, dry synthesis routes can produce cerium trifluoride (CeF₃) nanorods with lengths of approximately 150 ± 5 nm and diameters of 20 ± 2 nm, while yielding spherical or flaky cerium tetrafluoride (CeF₄) nanoparticles around 10 ± 2 nm in diameter. nih.gov The choice of precursor and synthesis conditions allows for the tailoring of these properties to suit specific applications, from catalysis to biomedical uses. researchgate.netgoogle.com Core-shell nanoparticles, such as CeO₂/CeF₃, can also be fabricated, combining the properties of both materials for potential use in applications like self-lighted photodynamic therapy. mdpi.com
Table 1: Properties of Synthesized Cerium-Based Nanoparticles
| Nanoparticle Type | Synthesis Method | Shape | Approximate Size | Key Finding | Reference |
|---|---|---|---|---|---|
| Cerium Trifluoride (CeF₃) | Dry Synthesis via (NH₄)₄CeF₈ decomposition | Nanorods | 150 ± 5 nm (length), 20 ± 2 nm (diameter) | Demonstrates a route to create anisotropic nanostructures. | nih.gov |
| Cerium Tetrafluoride (CeF₄) | Dry Synthesis via (NH₄)₄CeF₈ decomposition | Spherical / Flaky | 10 ± 2 nm (diameter) | Shows the formation of small, isotropic nanoparticles. | nih.gov |
| Cerium Trifluoride (CeF₃) | Ionic Liquid Reaction (bmimPF₆ with CeO₂) | - | 12 nm (average diameter) | Ionic liquids provide a simple, one-pot synthesis route. | researchgate.net |
| Core-Shell CeO₂/CeF₃ | Fluorination of CeO₂ with R-134a gas | Core-Shell | - | Combines properties of oxide and fluoride for new applications. | mdpi.com |
Synthesis and Characterization of Cerium-Oxo Clusters in Materials Science
Cerium-oxo clusters are discrete, multinuclear assemblies that serve as molecular models for bulk cerium oxides and as building blocks for more complex materials. The synthesis of these clusters allows for fundamental studies into the redox and hydrolysis behavior of cerium ions. Research has shown that this compound is an effective precursor for the formation of specific cerium-oxo clusters. For example, the Ce-10 cluster, a mixed-valence species, can be synthesized from various cerium salts, including cerium(III) triflate. This highlights the robustness of the cluster formation process, which can proceed regardless of the initial cerium oxidation state or the counter-ion present.
Role in Metal-Organic Framework (MOF) Catalysis
Metal-Organic Frameworks (MOFs) are highly porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. The incorporation of cerium into MOF structures imparts unique catalytic properties, largely due to the reversible Ce(III)/Ce(IV) redox couple. benthamscience.com These materials are gaining attention for their potential in a variety of chemical transformations.
Design and Synthesis of Cerium-Incorporated MOFs
The design of cerium-based MOFs often targets structures with high stability and accessible active sites. While cerium nitrate (B79036) and other salts are common precursors, the principles apply to syntheses using this compound as the Ce(III) source. A key challenge in synthesizing Ce(IV)-MOFs is managing the high reductive potential of the Ce⁴⁺ species. osti.gov Researchers use modulators, such as benzoic acid or trifluoroacetic acid, to control the crystallization process, prevent the reduction of Ce⁴⁺, and achieve uniform crystal growth. osti.gov
A notable example is the synthesis of Ce-MOFs with a UiO-type structure (similar to well-known zirconium MOFs), such as Ce-UiO-66. osti.gov The synthesis can be tuned to produce different phases; for instance, using low concentrations of a modulator like trifluoroacetic acid can yield a mononuclear Ce³⁺ MOF, while higher concentrations lead to the desired Ce-UiO structure. osti.gov Another approach involves using a templating agent, such as dimethylamine, to direct the formation of novel anionic MOF structures. nih.govnih.gov These methods expand the structural diversity of Ce-MOFs, which is crucial for tuning their catalytic and physical properties.
Catalytic Activity of Cerium-Based MOFs in Specific Organic Reactions
The catalytic performance of cerium-based MOFs is a direct result of the redox activity of the cerium nodes. These MOFs have shown significant activity in important oxidation reactions. For example, MOF-derived CeO₂ exhibits high catalytic efficiency in the oxidation of CO, with its performance being dependent on the surface area and morphology derived from the initial MOF precursor. nih.govresearchgate.net In one study, CeO₂ derived from a Ce-MOF with a high surface area (222 m²/g) showed superior CO oxidation rates compared to bulk CeO₂. nih.gov
A cerium-based MOF, designated MOF-589, has been shown to be an efficient heterogeneous catalyst for the Fenton-like decomposition of methylene (B1212753) blue dye, outperforming other iron-based and cerium-based catalysts. researchgate.net The solid catalyst could be reused at least eight times without a significant loss in activity, highlighting its stability. researchgate.net This catalytic prowess is attributed to a cooperative effect between the organic linker and the cerium cluster, demonstrating the importance of the entire framework structure. researchgate.net
Table 2: Catalytic Performance of Cerium-Based MOFs and Derivatives
| Catalyst | Reaction | Key Performance Metric | Significance | Reference |
|---|---|---|---|---|
| MOF-derived CeO₂ (from Ce-MOF) | CO Oxidation | High reaction rate, superior to bulk CeO₂ | Demonstrates the advantage of using MOFs as catalyst precursors to create high-surface-area oxides. | nih.gov |
| MOF-589 | Fenton-Like Methylene Blue Decomposition | Complete degradation of 40 ppm dye in 15 mins; reusable 8+ times | Shows higher activity than comparable catalysts and excellent recyclability for wastewater treatment. | researchgate.net |
Electrochemical and Energy Storage Applications
The Ce³⁺/Ce⁴⁺ redox couple, with its high electrode potential, makes cerium compounds promising candidates for electrochemical applications, particularly in large-scale energy storage. This compound, as a soluble source of Ce(III) ions, is relevant to the formulation of electrolytes for these systems. strem.com
Redox flow batteries (RFBs) are a major focus, where chemical energy is stored in liquid electrolytes. The zinc-cerium RFB, for instance, utilizes the Zn(II)/Zn and Ce(III)/Ce(IV) redox reactions. wikipedia.org This system can achieve a high open-circuit voltage of 2.43 V. wikipedia.org Methanesulfonic acid is often used as the supporting electrolyte because it allows for high concentrations of both zinc and cerium ions, which is critical for achieving high energy density. wikipedia.orgsandia.gov Other configurations, such as the cerium-copper and titanium-cerium RFBs, are also under investigation to create efficient and stable energy storage solutions. google.comdoe.gov
Beyond flow batteries, cerium compounds are being explored for supercapacitors. The exceptional redox capability of cerium is advantageous for creating pseudocapacitive electrode materials. nih.gov Materials like one-dimensional cerium hydrogen phosphate (B84403) and porous cerium oxalate (B1200264) have been synthesized and tested as supercapacitor electrodes. nih.govrsc.org A symmetric supercapacitor using a Ce(HPO₄)₂·xH₂O electrode demonstrated excellent cycling stability, retaining over 92% of its initial capacitance after 5000 cycles. nih.gov A hybrid supercapacitor with a porous cerium oxalate electrode achieved a high specific energy of 96.5 Wh kg⁻¹, bridging the performance gap between traditional supercapacitors and batteries. rsc.org
Table 3: Performance of Cerium-Based Electrochemical Energy Storage Systems
| System Type | Electrode/Electrolyte System | Key Performance Metric | Reference |
|---|---|---|---|
| Hybrid Redox Flow Battery | Zinc-Cerium (in methanesulfonic acid) | Open-Circuit Voltage: 2.43 V; Coulombic Efficiency: 92% | wikipedia.org |
| Redox Flow Battery | Cerium-Copper | Discharge Voltage: 1.15 ± 0.2V; Energy Efficiency: >70% | google.com |
| Symmetric Supercapacitor | Ce(HPO₄)₂·xH₂O Nanorods | Specific Capacitance: 114 F g⁻¹; Stability: 92.7% retention after 5000 cycles | nih.gov |
| Hybrid Supercapacitor | Porous Ce₂(C₂O₄)₃·10H₂O | Specific Energy: 96.5 Wh kg⁻¹ | rsc.org |
Function as an Electrolyte Component in Batteries and Supercapacitors
Cerium compounds are being explored as electrode materials and electrolyte additives in batteries and supercapacitors due to the rapid and reversible Ce³⁺/Ce⁴⁺ redox transition. nih.gov In supercapacitors, materials incorporating cerium can store charge through this faradaic reaction, which contributes to a higher specific capacitance compared to materials that only store charge via an electrical double layer. nih.govresearchgate.net For instance, 3D flower-like cerium formate (B1220265) (Ce(COOH)₃) has demonstrated a specific capacitance of 140 F g⁻¹ at a current density of 1 A g⁻¹. nih.gov The trifluoromethanesulfonate anion is known for its high thermal and electrochemical stability, which are desirable properties for an electrolyte component. nih.gov While specific studies on this compound as a primary electrolyte salt in batteries are limited, its components' properties suggest potential.
The performance of cerium-based materials in supercapacitors is often evaluated by their specific capacitance and cycling stability. The following table illustrates the performance of various cerium-based electrode materials.
Table 1: Electrochemical Performance of Cerium-Based Supercapacitor Electrodes
| Electrode Material | Specific Capacitance (F g⁻¹) | Current Density (A g⁻¹) | Cycling Stability (% retention after cycles) | Reference |
|---|---|---|---|---|
| Ce(COOH)₃ | 140 | 1 | 107.9% after 60,000 | nih.gov |
| 5.0 at. % Ce-doped Co₃O₄ | 1309.6 | 5 mV/s (scan rate) | 90.86% after 2000 | sci-hub.se |
Application as Redox Mediators in Electrochemical Systems
The Ce³⁺/Ce⁴⁺ redox couple is a well-established mediator in indirect electrochemical processes. soton.ac.uk Redox mediators are soluble species that shuttle electrons between the electrode and a substrate that has slow electron transfer kinetics. rsc.org The standard potential of the Ce³⁺/Ce⁴⁺ couple can be tuned by the choice of the electrolyte, varying from 1.28 V in HCl to 1.74 V in HClO₄ (vs. SHE), which allows for its application in the oxidation of a wide range of organic compounds. soton.ac.ukresearchgate.net
In systems like redox flow batteries, cerium salts are used in the positive electrolyte. researchgate.net The trifluoromethanesulfonate anion's non-coordinating nature and stability can be advantageous in these systems, potentially leading to improved kinetics and stability of the cerium redox couple. While much of the existing research focuses on cerium in methanesulfonic or sulfuric acid, the fundamental principles of its redox mediating capabilities are directly applicable to solutions containing this compound. researchgate.net The key is the reversible oxidation of Ce³⁺ to Ce⁴⁺ at the anode during charging and its subsequent reduction at the cathode during discharge or chemical reaction. soton.ac.uk
Table 2: Standard Redox Potentials of the Ce³⁺/Ce⁴⁺ Couple in Different Acidic Media
| Electrolyte | Standard Potential (V vs. SHE) | Reference |
|---|---|---|
| 1 M HClO₄ | 1.74 | researchgate.net |
| 1 M H₂SO₄ | - | acs.org |
Environmental Catalysis and Remediation Applications
Cerium-based materials are extensively studied for their catalytic and photocatalytic properties, which are relevant for environmental remediation. The ability of cerium to easily switch between its +3 and +4 oxidation states is crucial for these applications, as it facilitates the generation of reactive oxygen species that can degrade pollutants.
Degradation of Pollutants and Removal of Heavy Metals from Wastewater
The photocatalytic degradation of organic pollutants using cerium compounds is an active area of research. taylorfrancis.comsciencepublishinggroup.com Simple cerium salts, such as cerium(III) nitrate, have been shown to act as catalysts for the degradation of dyes like alizarin (B75676) green under UV irradiation. researchgate.net The mechanism involves the photo-oxidation of Ce³⁺ to Ce⁴⁺, which then participates in the generation of highly reactive hydroxyl radicals (•OH) that attack and break down the organic pollutant molecules. researchgate.net While specific studies on this compound are not prevalent, the underlying photochemical principle of the cerium ion suggests its potential in this application. Cerium oxide (CeO₂) nanoparticles are particularly effective in this regard. nih.govresearchgate.net
Regarding heavy metal removal, the primary mechanism is adsorption. mdpi.comresearchgate.net Materials with high surface area and specific functional groups are used to bind heavy metal ions from wastewater. mdpi.com While cerium oxides and other cerium-based composites have been investigated for this purpose, there is currently a lack of specific research on the use of this compound for direct heavy metal removal. The process typically involves the chemical precipitation or adsorption of heavy metals onto a solid substrate. nih.govmdpi.com
Table 3: Pollutant Degradation using Cerium-Based Materials
| Catalyst | Pollutant | Degradation Efficiency (%) | Conditions | Reference |
|---|---|---|---|---|
| Ce(NO₃)₃ | Alizarin Green | ~100% | UV irradiation | researchgate.net |
| Bio CeO₂-NPs | Acid Black 1 Dye | 94.33 | Sunlight | nih.gov |
Methodological Advancements and Characterization Techniques in Cerium Trifluoromethanesulfonate Research
Spectroscopic Techniques for Structural and Electronic Characterization
Spectroscopy is a cornerstone in the analysis of cerium trifluoromethanesulfonate (B1224126), offering a window into its atomic and molecular framework.
X-ray Based Spectroscopies (EXAFS, XANES, XRD) for Solid-State and Solution Structures
X-ray-based techniques are indispensable for elucidating the three-dimensional arrangement of atoms in both solid and solution phases of cerium trifluoromethanesulfonate. osti.govnih.gov
X-ray Diffraction (XRD): This technique is fundamental for determining the long-range crystalline order of solid this compound. It provides precise information on the crystal system, space group, and unit cell dimensions. For instance, anhydrous cerium(III) trifluoromethanesulfonate has been characterized, revealing its specific crystal lattice parameters.
Extended X-ray Absorption Fine Structure (EXAFS): EXAFS is a powerful tool for probing the local coordination environment around the cerium ion. escholarship.orgesrf.fr It can determine the number of neighboring atoms (coordination number) and the precise interatomic distances (bond lengths). osti.govnih.govescholarship.org Studies on lanthanide ions in solution have demonstrated that EXAFS can reveal the coordination structure, showing, for example, that lighter lanthanides often exhibit a coordination number of nine, which decreases for heavier lanthanides. nih.gov In the context of this compound, EXAFS provides data on the Ce-O bond distances to the oxygen atoms of the triflate ligands. researchgate.net
X-ray Absorption Near Edge Structure (XANES): The XANES region of the absorption spectrum is sensitive to the oxidation state and coordination geometry of the cerium atom. researchgate.netnih.gov By analyzing the features near the absorption edge, researchers can confirm the +3 oxidation state of cerium and gather qualitative information about its local symmetry.
Table 1: Representative Structural Data for Cerium Complexes This table provides illustrative data for lanthanide complexes to demonstrate the type of information obtained from X-ray techniques.
| Parameter | Typical Value/Description | Technique |
|---|---|---|
| Crystal System | Monoclinic/Orthorhombic | XRD |
| Coordination Number (Solution) | 8 - 9 | EXAFS nih.gov |
| Ce-O Bond Distance | ~2.5 Å | EXAFS researchgate.net |
| Oxidation State | +3 | XANES nih.gov |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Redox State Analysis
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique highly specific to species with unpaired electrons. youtube.com Its application in studying this compound is primarily for monitoring redox processes. nih.govnih.gov
The most common oxidation state, Cerium(III), has a 4f¹ electronic configuration. Due to very fast spin-lattice relaxation times, its EPR signal is generally not observable under standard conditions. However, EPR spectroscopy is an invaluable tool for detecting the presence of Cerium(IV), which is EPR active, or for studying reactions where Ce(III) is oxidized to Ce(IV). srce.hr This makes EPR crucial for assessing sample purity and for mechanistic studies of catalytic reactions where a Ce(III)/Ce(IV) redox couple is proposed. nih.gov
Vibrational Spectroscopies (IR, Raman) for Functional Group and Bonding Analysis
Infrared (IR) and Raman spectroscopies probe the vibrational modes of a molecule, providing a "fingerprint" that is unique to its structure and bonding. youtube.com These techniques are used to confirm the presence and coordination of the trifluoromethanesulfonate (triflate) anion. acs.orgnih.gov
The triflate anion (CF₃SO₃⁻) has several characteristic vibrational modes, including stretching and bending of the S-O, C-F, and S-C bonds. When the triflate anion coordinates to the Ce³⁺ ion, the symmetry of the anion is lowered, leading to shifts in the frequencies of these vibrational bands and the appearance of new bands that are forbidden in the free anion. youtube.comacs.org Analyzing these changes provides direct evidence of the metal-ligand interaction and details about the coordination mode.
Table 2: Characteristic Vibrational Frequencies for the Trifluoromethanesulfonate Anion Frequencies are approximate and can shift upon coordination to a metal center.
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Spectroscopy |
|---|---|---|
| SO₃ asymmetric stretch | ~1270 cm⁻¹ | IR, Raman acs.org |
| SO₃ symmetric stretch | ~1030 cm⁻¹ | IR, Raman acs.org |
| CF₃ symmetric stretch | ~1225 cm⁻¹ | IR, Raman nih.gov |
| S-C stretch | ~760 cm⁻¹ | IR, Raman nih.gov |
Thermal Analysis for Stability and Phase Transformation Studies
Thermal analysis techniques are employed to measure the physical and chemical properties of a material as a function of temperature. weebly.comdtic.mil For this compound, they are vital for determining its thermal stability, decomposition pathways, and any phase transitions. psu.edutainstruments.comlucideon.com
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated over time. iitk.ac.in This technique is essential for determining the thermal stability of this compound. A TGA curve will show distinct mass loss steps corresponding to events such as the removal of water of hydration (if present) or the thermal decomposition of the compound. perkinelmer.com.arcirad.fr The temperature at which decomposition begins is a key indicator of the compound's thermal stability.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. dtic.milyoutube.com DSC is used to detect thermal events such as phase transitions (e.g., melting), crystallization, and decomposition. weebly.com Endothermic peaks can indicate melting or dehydration, while exothermic peaks often correspond to crystallization or decomposition. perkinelmer.com.arcirad.fr When used in conjunction with TGA, DSC provides a comprehensive picture of the thermal behavior of this compound, identifying the temperatures of transitions and quantifying the energy changes associated with them. iitk.ac.in
Table 3: Illustrative Thermal Analysis Data for a Metal Triflates
| Thermal Event | Temperature Range (°C) | Technique | Observation |
|---|---|---|---|
| Dehydration | 100 - 150 °C | TGA/DSC | Mass loss corresponding to water molecules; endothermic peak. perkinelmer.com.ar |
| Decomposition Onset | > 250 °C | TGA | Significant mass loss begins. perkinelmer.com.ar |
| Decomposition | > 280 °C | DSC | Sharp exothermic peak indicating decomposition. perkinelmer.com.ar |
Microscopic and Surface Characterization
The physical form and surface features of this compound, whether in a pure state or as a component within a larger system, are critical to its function and reactivity. Microscopic techniques provide direct visualization of these characteristics at the micro and nanoscale.
Scanning Electron Microscopy (SEM) for Morphology Analysis
Scanning Electron Microscopy (SEM) is a powerful and versatile technique for characterizing the morphology of materials. youtube.com By scanning a focused beam of electrons over a sample, it generates images that reveal information about the surface topography, texture, and the shape and size of constituent particles. youtube.comyoutube.com The sole purpose of SEM is to produce images that allow for the study of how a material looks, including its surface features and whether it possesses pores. youtube.com
Atomic Force Microscopy (AFM) for Surface Topography
Atomic Force Microscopy (AFM) is a very high-resolution imaging technique capable of producing three-dimensional views of a sample's surface with nanometer-scale precision. ceriumlabs.comucl.ac.uk Unlike SEM, AFM works by scanning a sharp tip attached to a cantilever across the surface; forces between the tip and the sample cause the cantilever to deflect, and these deflections are monitored to create a topographic map. crcom.se This method provides quantitative data on surface roughness, grain size, and the dimensions of surface features. ceriumlabs.com
AFM is particularly useful for obtaining ultra-high-resolution 3D images and can be applied to a wide range of materials, including those that are soft or easily damaged. ceriumlabs.com In research involving cerium compounds, AFM has been used to characterize the topography of passive films formed on Ni-Cu coatings from a bath containing ceric sulfate (B86663). researchgate.net These analyses provided detailed 2D and 3D images, as well as height profiles across the surface, revealing nanoscale features. researchgate.net For this compound, AFM could be used to precisely measure the surface roughness of films prepared with the salt, quantify the height and shape of crystalline structures, or identify nanoscale inhomogeneities on a surface. crcom.se
Table 1: Comparison of SEM and AFM Capabilities
| Feature | Scanning Electron Microscopy (SEM) | Atomic Force Microscopy (AFM) |
|---|---|---|
| Primary Signal | Secondary or backscattered electrons | Cantilever deflection due to interatomic forces crcom.se |
| Primary Information | Morphology, topography, composition (with EDS) youtube.comdiva-portal.org | 3D topography, surface roughness, grain size ceriumlabs.comcrcom.se |
| Resolution | Typically in the nanometer range | Can achieve atomic/nanometer vertical resolution ceriumlabs.com |
| Imaging Environment | Typically requires high vacuum nih.gov | Can operate in air or liquid ceriumlabs.com |
| Output | Primarily 2D images of the surface youtube.com | Quantitative 3D surface maps and profiles ceriumlabs.comresearchgate.net |
Electrochemical Methods for Redox Behavior and Kinetics
The electrochemical properties of this compound are dominated by the Ce(III)/Ce(IV) redox couple. Electrochemical methods are essential for determining the fundamental parameters that govern the electron transfer processes of this couple.
Cyclic Voltammetry for Redox Potential Determination
Cyclic Voltammetry (CV) is a fundamental electrochemical technique used to investigate the redox behavior of chemical species. libretexts.org It involves cycling the potential of a working electrode and measuring the resulting current, providing qualitative and quantitative information about the electrochemical process. libretexts.org CV can be used to determine the formal reduction potential, study the reversibility of reactions, and identify reaction intermediates. libretexts.org
CV studies are central to characterizing the Ce(III)/Ce(IV) couple. In various acidic media, the oxidation of Ce(III) and reduction of Ce(IV) can be observed as distinct current peaks in a voltammogram. researchgate.netsrce.hr For example, in a sulfuric acid medium, the oxidation peak for Ce(III) can be identified near +1.26 V (vs. Hg|Hg2SO4). researchgate.net The separation between the anodic and cathodic peak potentials provides insight into the kinetics of the reaction, with larger separations indicating slower, or more "quasi-reversible," electron transfer. srce.hrresearchgate.net The formal potential of the redox couple can be estimated from the peak potentials. srce.hr Studies have shown that the composition of the electrolyte, such as the presence of fluoride (B91410) or the concentration of acid, can significantly shift the redox potentials, indicating complexation between the cerium ions and anions in the solution. srce.hr
Table 2: Reported Redox Potentials for the Cerium Couple in Different Media
| Electrolyte Medium | Redox Couple | Anodic Peak Potential (V) | Cathodic Peak Potential (V) | Formal Potential (V) | Reference Electrode |
|---|---|---|---|---|---|
| 0.8 M Ce(III) in 4 M MSA | Ce(III)/Ce(IV) | ~+1.26 | Not specified | Not specified | Hg|Hg₂SO₄ |
| Ce(IV)-F complex in H₂SO₄ | Ce(III)/Ce(IV) | ~1.28 | ~1.00 | ~1.14 | Not specified |
Computational Chemistry for Mechanistic Elucidation and Prediction
Computational chemistry provides powerful tools to investigate the properties and reactivity of molecules at an atomic level, offering insights that can be difficult to obtain through experiments alone. researchgate.net Methods such as quantum mechanical charge field (QMCF) molecular dynamics (MD) and density functional theory (DFT) are particularly relevant for studying complex systems like this compound in solution. researchgate.netnih.gov
Quantum chemical simulations have been successfully applied to study the Ce(III) ion in an aqueous environment. nih.govresearchgate.net These studies can predict structural and dynamical properties, such as the coordination number of the cerium ion and the structure of its hydration spheres. nih.gov For instance, simulations have shown that the Ce(III) ion is typically coordinated by nine water molecules in a well-defined first hydration shell. nih.gov Such simulations could be extended to this compound to model the coordination of both triflate anions and solvent molecules to the cerium center, predicting the most stable structures.
Furthermore, DFT calculations are instrumental in elucidating reaction mechanisms. weizmann.ac.il By calculating the energies of reactants, transition states, and products, DFT can be used to map out reaction pathways and support or refute mechanistic hypotheses. For the Ce(III)/Ce(IV) redox system, DFT calculations can complement experimental kinetic data by providing theoretical values for free energies and reorganization energies associated with the proposed multi-step charge transfer mechanism. nih.govornl.gov This synergy between computational prediction and experimental measurement is crucial for developing a complete understanding of the chemical behavior of this compound.
Density Functional Theory (DFT) for Reaction Pathway Modeling and Energetics
Density Functional Theory (DFT) has emerged as a powerful computational method for investigating the intricacies of chemical reactions at the molecular level. researchgate.net While specific DFT studies focusing exclusively on the reaction pathways and energetics of this compound are not extensively documented in publicly available literature, the principles of DFT and its application to analogous lanthanide and cerium(III) complexes provide a robust framework for understanding its potential in this area. researchgate.netcnr.itescholarship.org DFT calculations allow for the theoretical mapping of a reaction's progress, identifying the most likely mechanisms by calculating the energies of reactants, transition states, and products.
The application of DFT to a compound like this compound would involve modeling the ground state geometry of the complex and its interactions with various substrates and solvent molecules. researchgate.netnih.gov Such simulations can provide detailed insights into the electronic structure and bonding within the cerium complex, which are crucial for understanding its reactivity. researchgate.net For instance, DFT can be employed to explore ligand exchange processes, which are fundamental steps in many catalytic cycles. nih.gov By calculating the energy barriers associated with different potential pathways, researchers can predict which reaction mechanisms are more favorable. researchgate.net
One of the significant challenges in applying DFT to lanthanide compounds, including cerium complexes, is the proper treatment of the 4f electrons. cnr.itescholarship.org These electrons are often not directly involved in bonding but can influence the electronic structure and magnetic properties of the complex. researchgate.net Specialized computational approaches, such as the use of effective core potentials (ECPs) and hybrid functionals, are often necessary to achieve accurate results for these systems. researchgate.net
A typical DFT study on a catalytic reaction involving this compound would aim to construct a detailed energy profile for the entire reaction coordinate. This would involve locating the optimized geometries of all stationary points, including intermediates and transition states. The calculated energies of these species provide critical information about the reaction's kinetics and thermodynamics.
To illustrate the type of data generated from such a study, the following table presents a hypothetical reaction profile for a generic Lewis acid-catalyzed reaction, which could be analogous to a reaction catalyzed by this compound. The energies are presented relative to the separated reactants.
Hypothetical Reaction Profile Data from a DFT Study
| Stationary Point | Description | Relative Energy (kcal/mol) |
| Reactants | Separated this compound and substrate | 0.0 |
| Pre-reaction Complex | Coordination of the substrate to the cerium center | -5.2 |
| Transition State 1 | First energetic barrier for bond formation/cleavage | +15.8 |
| Intermediate | A stable species formed along the reaction pathway | -2.5 |
| Transition State 2 | Second energetic barrier leading to product formation | +12.3 |
| Product Complex | The product coordinated to the cerium catalyst | -10.7 |
| Products | Separated this compound and product | -8.0 |
This hypothetical data illustrates how DFT can quantify the energetics of a reaction, providing insights into the stability of intermediates and the heights of energy barriers, which determine the reaction rate. While this specific data is illustrative, it reflects the nature of findings that would be expected from a rigorous DFT investigation into the catalytic applications of this compound. Such studies are invaluable for rational catalyst design and the optimization of reaction conditions.
Future Directions and Emerging Research Avenues for Cerium Trifluoromethanesulfonate
Development of Novel Cerium Trifluoromethanesulfonate (B1224126) Catalytic Systems
The development of novel catalytic systems centered around cerium trifluoromethanesulfonate is a vibrant area of research. Scientists are exploring its use in a broader range of organic reactions beyond its established applications. One notable area is its use in Friedel-Crafts acylations of aromatic compounds. researchgate.net While other lanthanide triflates have been extensively studied for this reaction, cerium triflate has been somewhat overlooked. researchgate.net Recent studies have shown that cerium(III) triflate can effectively catalyze the acylation of activated benzenes, and with the addition of a co-catalyst like lithium perchlorate (B79767), it can also be used for less activated arenes, yielding aromatic ketones in very good yields. researchgate.net
Furthermore, researchers are investigating the use of this compound in combination with other reagents to create novel catalytic systems. For instance, its use in the regioselective ring-opening of epoxides with amines has been demonstrated, showcasing its potential for creating complex molecules with high efficiency. hanyang.ac.kr The development of heterogeneous catalysts, where this compound is supported on materials like metal-organic frameworks (MOFs), is another promising direction. A novel cerium(IV)-based MOF has been shown to be an excellent support for palladium nanoparticles, creating a highly efficient catalyst for the semi-hydrogenation of phenylacetylene. nih.govnih.gov
The following table summarizes the application of some novel cerium-based catalytic systems:
| Catalytic System | Application | Key Findings | Reference |
| Cerium(III) triflate | Friedel-Crafts acylation | Effective for activated benzenes; requires co-catalyst for less activated arenes. | researchgate.net |
| Cerium(III) triflate | Ring-opening of epoxides | Efficient and regioselective method for synthesis of complex molecules. | hanyang.ac.kr |
| Pd@Ce-bptc (MOF) | Semi-hydrogenation of phenylacetylene | High selectivity (93%) towards styrene (B11656) under ambient conditions with excellent reusability. | nih.govnih.gov |
Exploration of Cerium(III)/Cerium(IV) Triflate Synergistic Catalysis
The ability of cerium to exist in both +3 and +4 oxidation states is a key feature that researchers are looking to exploit in synergistic catalytic cycles. The Ce(III)/Ce(IV) redox couple offers opportunities for developing novel redox-mediated organic transformations. acs.org This is particularly relevant in photocatalysis, where the photoresponsive nature of both Ce(III) and Ce(IV) species can be harnessed. acs.org
Recent advances have focused on controlling the Ce(IV)/Ce(III) redox couple to achieve catalytic applications. acs.org While Ce(IV) complexes have traditionally been used as stoichiometric oxidants, their catalytic potential is being unlocked by using supporting ligands and leveraging their photoresponsive properties. acs.org The homolysis of Ce(IV)-ligand covalent bonds, either thermally or through photoassistance, is a crucial step in these catalytic cycles. acs.org
Understanding the fundamental structures and charge-transfer mechanisms of the Ce(III)/Ce(IV) couple is critical for designing efficient synergistic catalytic systems. nih.govacs.org Studies have shown that the coordination environment of cerium ions changes significantly with their oxidation state, which influences the redox potential and reaction kinetics. nih.govacs.org For example, in sulfuric acid, Ce(III) preferentially coordinates with water molecules, while Ce(IV) forms complexes with bisulfate ions. acs.org This structural change must be considered in the design of catalytic cycles. acs.org
Rational Design of Ligands for Enhanced Catalytic Performance and Selectivity
The rational design of ligands is a powerful strategy to enhance the catalytic performance and selectivity of this compound. By carefully selecting and modifying the ligands coordinated to the cerium center, it is possible to tune the catalyst's steric and electronic properties, thereby influencing its reactivity and the outcome of the reaction. escholarship.org
For instance, in photocatalysis, the choice of ligand can significantly affect the ligand-to-metal charge transfer (LMCT) process, which is crucial for the generation of reactive radical species. chemrxiv.org Research has shown that benzoate (B1203000) anions can coordinate to cerium ions and, upon light excitation, undergo homolytic cleavage of the oxygen-cerium bond, leading to the reduction of the metal and oxidation of the ligand. chemrxiv.org The design of ligands that facilitate this LMCT process is an active area of investigation. chemrxiv.org
Furthermore, the use of chiral ligands can introduce asymmetry into the catalytic system, enabling enantioselective transformations. The development of chiral phosphonate-functionalized ligands, for example, has been successful in palladium-catalyzed reactions and could be applied to cerium-based catalysts. nih.gov The goal is to create catalysts that can precisely control the stereochemistry of the products, which is of paramount importance in the synthesis of pharmaceuticals and other fine chemicals.
Integration with Flow Chemistry and Considerations for Industrial Scale-Up
The integration of this compound catalysis with continuous flow chemistry presents significant advantages for industrial applications. youtube.comnjbio.com Flow chemistry offers improved heat and mass transfer, enhanced safety, and the potential for automation and process optimization, making it an attractive technology for scaling up chemical processes. njbio.comnih.gov
The use of this compound in flow reactors can lead to higher yields, faster reaction times, and improved selectivity compared to traditional batch processes. nih.gov For example, reactions that are highly exothermic or involve unstable intermediates can be performed more safely and efficiently in a continuous flow setup. njbio.com
A key consideration for industrial scale-up is the recyclability of the catalyst. Heterogeneous catalysts, such as this compound supported on a solid matrix, are particularly well-suited for flow chemistry as they can be easily separated from the product stream and reused. lookchem.com This not only reduces costs but also minimizes waste, aligning with the principles of green chemistry. The development of robust and recyclable cerium-based catalysts is therefore a critical area of research for enabling their widespread industrial use.
Expanding Applications in Green Chemistry and Sustainable Technologies
This compound is poised to play an increasingly important role in the development of green and sustainable chemical processes. Its low toxicity and the abundance of cerium make it an attractive alternative to catalysts based on rare or toxic metals. researchgate.net
One of the key principles of green chemistry is the use of renewable feedstocks. rsc.org Cerium-based catalysts are being explored for the conversion of biomass into valuable chemicals and fuels. For example, cerium(III) phosphotungstate has been shown to be an effective catalyst for the esterification of fatty acids to produce biodiesel. zastita-materijala.org
Another important aspect of green chemistry is the use of environmentally benign solvents. wechemglobal.com Research is focused on developing this compound catalytic systems that can operate in water or other green solvents, or even under solvent-free conditions. lookchem.comnih.gov For instance, the chemoselective thioacetalization of carbonyl compounds has been successfully carried out using cerium(III) triflate as a recyclable catalyst under solvent-free conditions. lookchem.com The development of such processes reduces the environmental impact associated with the use of volatile organic compounds.
Q & A
Q. What are the standard methods for synthesizing and characterizing cerium trifluoromethanesulfonate?
this compound is typically synthesized via the reaction of cerium(III) chloride hydrate with trifluoromethanesulfonic acid under anhydrous conditions. A common protocol involves:
Dissolving cerium(III) chloride hydrate in dry acetonitrile.
Adding trifluoromethanesulfonic acid dropwise at 0°C under nitrogen.
Stirring for 24 hours, followed by solvent removal under vacuum to yield a white crystalline solid .
Characterization methods :
Q. What safety protocols are critical when handling this compound?
- Storage : Keep in airtight containers under inert gas (argon or nitrogen) to prevent hydrolysis. Degradation products may include hazardous HF or sulfur oxides .
- Handling : Use gloves (nitrile), safety goggles, and work in a fume hood. Avoid contact with moisture or strong oxidizers, which may trigger exothermic reactions .
- Disposal : Treat as hazardous waste; neutralize with calcium carbonate before disposal .
Q. How is this compound used as a Lewis acid catalyst in organic synthesis?
It catalyzes reactions such as Friedel-Crafts alkylation, esterification, and cycloadditions. Example methodology for esterification:
Dissolve substrate (e.g., carboxylic acid) in dichloromethane.
Add 5 mol% cerium triflate and alcohol (2 equiv).
Stir at room temperature for 4–6 hours.
Isolate product via aqueous workup.
Advantages : High tolerance for protic solvents and moisture compared to traditional catalysts like AlCl₃ .
Advanced Research Questions
Q. How does the catalytic efficiency of this compound compare to other lanthanide triflates?
Comparative studies involve:
- Kinetic analysis : Measure reaction rates for a model reaction (e.g., Diels-Alder) using cerium(III), yttrium(III), and scandium(III) triflates under identical conditions.
- Substrate scope : Test electron-deficient vs. electron-rich substrates.
| Catalyst | Yield (%) | Reaction Time (h) | Substrate Compatibility |
|---|---|---|---|
| Ce(OTf)₃ | 92 | 4 | Broad |
| Y(OTf)₃ | 85 | 6 | Moderate |
| Sc(OTf)₃ | 78 | 8 | Narrow |
Q. What experimental strategies address contradictions in reported catalytic activity of this compound?
Discrepancies may arise from variations in:
- Hydration state : Use thermogravimetric analysis (TGA) to quantify water content. Anhydrous Ce(OTf)₃ often shows 20–30% higher activity than hydrated forms .
- Particle aggregation : Characterize via TEM (e.g., aggregate size 10–100 nm) and test catalytic performance after sonication to disperse particles .
- Reaction conditions : Standardize solvent polarity, temperature, and substrate ratios to isolate catalyst effects.
Q. How can this compound be applied in asymmetric catalysis?
Methodology for asymmetric aldol reactions:
Prepare a chiral ligand (e.g., bisoxazoline) and mix with Ce(OTf)₃ in THF.
Add ketone and aldehyde substrates at –20°C.
Monitor enantiomeric excess (ee) via chiral HPLC.
Key variables :
Q. What analytical techniques are used to assess the stability of this compound under reaction conditions?
- In situ Raman spectroscopy : Track decomposition (e.g., Ce–O bond cleavage) during high-temperature reactions.
- ICP-MS : Quantify cerium leaching into solution after catalysis.
- XPS : Analyze surface oxidation states post-reaction to detect Ce⁴+ formation, which reduces catalytic activity .
Data Contradiction Analysis
Q. How to resolve conflicting reports on the hygroscopicity of this compound?
- Controlled humidity studies : Expose samples to 30–80% relative humidity (RH) and monitor mass changes.
- Karl Fischer titration : Quantify water absorption.
- Mitigation : Store with molecular sieves (3Å) or under vacuum. Studies show Ce(OTf)₃ absorbs ≤5% water at 50% RH but degrades rapidly above 70% RH .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
